Bienvenue dans la boutique en ligne BenchChem!

(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

Chiral resolution Stereochemistry procurement Quality specification

(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid (CAS 151907-79-8) is a chiral, Boc-protected γ-amino acid derivative built on a cyclopent-2-ene scaffold. The compound serves as a key building block in the synthesis of conformationally constrained peptides and carbocyclic nucleoside analogs, notably (−)-carbovir.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 151907-79-8
Cat. No. B132971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid
CAS151907-79-8
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
InChIInChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
InChIKeyWOUNTSATDZJBLP-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid (151907-79-8) – Core Identity and Supply Landscape


(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid (CAS 151907-79-8) is a chiral, Boc-protected γ-amino acid derivative built on a cyclopent-2-ene scaffold . The compound serves as a key building block in the synthesis of conformationally constrained peptides and carbocyclic nucleoside analogs, notably (−)-carbovir . Commercial supplies commonly specify a purity of ≥98% by HPLC and an optical rotation of [α]20/D −48.5±2° (c=1, MeOH) . The combination of a rigid five-membered olefinic ring with orthogonal Boc protection enables selective incorporation into molecules where both the stereochemistry and the orthogonal deprotection are critical for downstream success .

Why Generic (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid Substitution Risks Project Failure


Although multiple vendors list “Boc-aminocyclopentene carboxylic acid,” the specific (1S,4R) configuration is not a default specification. The opposite enantiomer, (1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxylic acid (CAS 151907-80-1), exhibits an optical rotation of approximately +49° (c=1, MeOH) , while the target (1S,4R) compound shows −48.5° under identical conditions . In synthetic routes leading to the antiviral agent (−)-carbovir, only the (1S,4R) stereochemistry furnishes the biologically active isomer; using the racemate or the wrong enantiomer results in complete loss of antiviral activity . Furthermore, the extent of Boc-protection directly dictates coupling efficiency in solid-phase peptide synthesis; unprotected cyclopentene amino acids are prone to uncontrolled oligomerization, lowering the yield of the desired product by >30% relative to Boc-protected intermediates . These stereochemical and protecting-group gatekeepers make generic substitution a direct source of process failure.

Product-Specific Quantitative Evidence Guide for (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid (151907-79-8)


Enantiomeric Purity and Optical Rotation Differentiation Against the (1R,4S) Enantiomer

The target (1S,4R) compound exhibits a specific optical rotation of [α]20/D −48.5±2° (c=1, MeOH) , while the (1R,4S) enantiomer (CAS 151907-80-1) shows [a]D25 = +49 ± 2° under comparable conditions . HPLC purity for the target material is ≥98.0% (HPLC) , with a typical chiral purity exceeding 98% enantiomeric excess (ee) as demonstrated by enzymatic resolution studies that achieve (1S,4R) ee values >95% when using Candida antarctica lipase B on racemic Boc-protected precursors [1].

Chiral resolution Stereochemistry procurement Quality specification

Validated Precursor Role for (−)-Carbovir Synthesis vs. Racemic or Alternative Building Blocks

Sigma-Aldrich explicitly designates this compound as a “Precursor for carbocyclic nucleosides, e.g. (-)-carbovir” . In the classic synthesis of (−)-carbovir (the active HIV reverse-transcriptase inhibitor), the (1S,4R) Boc-protected cyclopentene carboxylic acid is converted to the 4-hydroxymethyl intermediate, and only the (−)-enantiomer retains potent antiviral activity (IC₅₀ < 0.1 μM against HIV-1 in cell culture) [1]. The racemic mixture or the (+)-enantiomer yields substantially reduced antiviral potency (typically >10-fold higher IC₅₀) [1].

Carbocyclic nucleoside Antiviral intermediate Reverse-transcriptase inhibitor

Enantioselective Enzymatic Resolution Efficiency: Cbz vs. Boc Protected Aminocyclopentenes

Enzymatic kinetic resolution of racemic N-Boc-4-aminocyclopent-2-ene derivatives using Candida antarctica lipase B (CALB) delivers the (1S,4R)-acetylated product with an enantiomeric excess (ee) of 90% [1]. By contrast, analogous resolution of the corresponding Cbz-protected substrate under optimized conditions can achieve an ee above 95% [1]. While the Cbz variant shows a marginal ee advantage (+5%), the Boc group’s acid-labile character allows selective deprotection under conditions that leave benzyloxycarbonyl groups intact, a critical factor in orthogonal protection strategies during multi-step syntheses of complex molecules [2].

Enzymatic resolution CALB lipase Chiral intermediate synthesis

Solid-Phase Peptide Synthesis Coupling Efficiency: Boc-Protected vs. Free Amine Analogs

Incorporation of the Boc-protected (1S,4R)-aminocyclopent-2-ene carboxylic acid into a model pentapeptide via HBTU/HOBt activation in DMF achieves an average coupling yield of >92% per step . Direct use of the unprotected (1S,4R)-4-aminocyclopent-2-enecarboxylic acid hydrochloride under identical coupling conditions results in significantly lower yields (typically 65–75%), attributed to competing intramolecular amidation and lower solubility . The cyclopentene ring imposes a restricted φ/ψ dihedral angle (~120° and −30°, respectively), which is preserved regardless of the protecting group; thus, the yield differential is primarily a function of the Boc group .

Peptide synthesis Conformational constraint SPPS efficiency

Best-Fit Application Scenarios for Procuring (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid (151907-79-8)


Chiral Building Block for (−)-Carbovir and Carbocyclic Nucleoside Analogs

Procurement of the (1S,4R) enantiomer is mandatory for synthesizing the active (−)-enantiomer of carbovir [1]. The compound’s absolute stereochemistry maps directly onto the cyclopentene core of the final nucleoside, where any configurational error results in a >10-fold decrease in anti-HIV activity [1]. This scenario is especially relevant for academic groups and CDMOs developing NRTI-based antiviral candidates [1].

Conformationally Constrained Peptide Mimetics and Foldamer Design

The rigid cyclopent-2-ene scaffold restricts the backbone dihedral angles, enabling the design of β-turn or γ-turn mimetics . The Boc-protected amino acid can be directly loaded onto solid-phase resins, achieving coupling yields above 92% and producing peptides with enhanced proteolytic stability compared to linear analogs .

Enzymatic Resolution and Chiral Pool Expansion

For laboratories operating enzymatic resolution platforms, the racemic form of the Boc-protected aminocyclopentene can be resolved using Candida antarctica lipase B to obtain the (1S,4R) enantiomer with ee values ≥90% [2]. This approach is scalable and has been demonstrated in the manufacture of ticagrelor intermediates, providing a cost-effective alternative to purchasing the pre-resolved enantiomer [2].

Orthogonal Protection Strategy in Multi-Step Drug Syntheses

The Boc group’s acid lability allows selective deprotection in the presence of other protecting groups (e.g., Cbz, Fmoc, benzyl esters) that survive under acidic conditions [3]. This orthogonality is exploited in the synthesis of complex APIs where sequential unveiling of amine functionalities is required, reducing the number of synthetic steps by eliminating the need for global deprotection-reprotection cycles [3].

Quote Request

Request a Quote for (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.